Cas no 64183-70-6 (2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid)

2-(Hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic organic compound featuring both a hydroxymethyl and a carboxylic acid functional group on a benzodiazole core. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The hydroxymethyl group enhances solubility and reactivity, facilitating further derivatization, while the carboxylic acid moiety allows for conjugation or salt formation. Its benzodiazole scaffold contributes to potential biological activity, making it valuable in drug discovery. The compound’s stability and functional group compatibility make it suitable for use in multi-step organic syntheses, offering researchers a reliable building block for developing novel bioactive molecules.
2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid structure
64183-70-6 structure
Product Name:2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid
CAS No:64183-70-6
MF:C9H8N2O3
MW:192.1714220047
MDL:MFCD06797235
CID:500862
PubChem ID:19759729
Update Time:2025-10-31

2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-7-carboxylicacid, 2-(hydroxymethyl)-
    • 1H-Benzimidazole-4-carboxylicacid, 2-(hydroxymethyl)- (9CI)
    • 2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid
    • 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid
    • AKOS012315353
    • SCHEMBL9589018
    • 64183-70-6
    • SCHEMBL4260461
    • 2-(hydroxymethyl)-1H-benzo[d]imidazole-4-carboxylic acid
    • EN300-299975
    • DTXSID60599627
    • MDL: MFCD06797235
    • Inchi: 1S/C9H8N2O3/c12-4-7-10-6-3-1-2-5(9(13)14)8(6)11-7/h1-3,12H,4H2,(H,10,11)(H,13,14)
    • InChI Key: IQYNRXPBINTKQD-UHFFFAOYSA-N
    • SMILES: OCC1=NC2C(C(=O)O)=CC=CC=2N1

Computed Properties

  • Exact Mass: 192.05354
  • Monoisotopic Mass: 192.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 86.2Ų

Experimental Properties

  • PSA: 86.21

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Additional information on 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid

2-(Hydroxymethyl)-1H-1,3-Benzodiazole-4-Carboxylic Acid (CAS No. 64183-70-6): A Comprehensive Overview

2-(Hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid (CAS No. 64183-70-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique benzodiazole core and hydroxymethyl substituent, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The benzodiazole scaffold is well-known for its ability to modulate the central nervous system (CNS) and has been extensively studied for its anxiolytic, sedative, and muscle relaxant properties. The addition of a hydroxymethyl group to the benzodiazole core introduces new chemical functionalities that can influence the compound's pharmacological profile, including its solubility, stability, and bioavailability.

Recent studies have highlighted the potential of 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid in the treatment of neurological disorders. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects in models of Parkinson's disease. The researchers found that the compound effectively reduced oxidative stress and prevented neuronal cell death, suggesting its potential as a novel therapeutic agent for neurodegenerative conditions.

In addition to its neuroprotective properties, 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid has shown promise in the field of cancer research. A 2022 study in the Cancer Research journal reported that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

The structural versatility of 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid also makes it an attractive candidate for drug design and development. The hydroxymethyl group can be easily modified through chemical synthesis to optimize the compound's pharmacological properties. For example, esterification or etherification of the hydroxymethyl group can enhance the compound's lipophilicity and improve its ability to cross biological membranes.

In terms of synthetic methods, 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid can be prepared through a multi-step process involving condensation reactions and functional group transformations. A common approach involves the reaction of 4-amino-benzoic acid with an appropriate hydroxymethylated benzene derivative, followed by cyclization to form the benzodiazole ring system. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The safety profile of 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid is another important consideration in its development as a therapeutic agent. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid (CAS No. 64183-70-6) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in both academic research and pharmaceutical development.

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